2-Tert-butylphénol

Vue d'ensemble

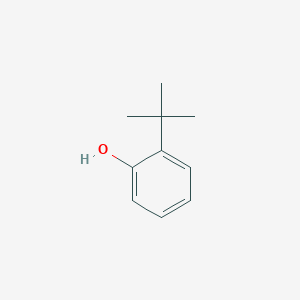

Description

2-Tert-butylphenol is an organic compound with the molecular formula (CH₃)₃CC₆H₄OH. It is one of three isomeric tert-butyl phenols and appears as a colorless oil that dissolves in basic water . This compound is widely used as an intermediate in the production of antioxidants and other industrial chemicals .

Applications De Recherche Scientifique

2-Tert-butylphenol has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of antioxidants and other organic compounds.

Biology: Studies have explored its effects on cellular processes and its potential as a biochemical tool.

Medicine: Research has investigated its potential therapeutic properties and its role in drug development.

Industry: It is used in the production of polymers, resins, and other industrial materials.

Mécanisme D'action

Target of Action

2-Tert-butylphenol is an organic compound with the formula (CH3)3CC6H4OH . It is one of three isomeric tert-butyl phenols . It has been found to exhibit potent toxicity against almost all testing organisms, including the producers . .

Mode of Action

It is known to exhibit potent toxicity, suggesting it interacts with biological systems in a way that disrupts normal function . It is also known to be an intermediate in the industrial production of 2,6-di-tert-butylphenol, a common antioxidant .

Biochemical Pathways

Its role as an intermediate in the production of antioxidants suggests it may be involved in oxidative stress pathways .

Result of Action

It is known to exhibit potent toxicity, suggesting it causes significant disruption at the molecular and cellular level .

Action Environment

The action, efficacy, and stability of 2-Tert-butylphenol can be influenced by environmental factors. For example, it is known to be a colorless oil that dissolves in basic water . This suggests that its action may be influenced by the pH of the environment. Additionally, it is used as an antioxidant added to plastics, indicating that it may be stable under a variety of environmental conditions .

Analyse Biochimique

Cellular Effects

It has been found to have cytotoxic activity against MCF-7 cells (a breast carcinoma cell line) with an identified IC50 value of 5 μg/ml . This suggests that 2-Tert-butylphenol may have significant effects on cellular function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

2-Tert-butylphenol is involved in several metabolic pathways. A major metabolic pathway is initiated by the oxidation of the p-methyl group, leading to the formation of BHT-aldehyde and BHT-acid by stepwise oxidation

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Tert-butylphenol can be synthesized through the acid-catalyzed alkylation of phenol with isobutene . This reaction typically involves the use of a strong acid catalyst, such as sulfuric acid or phosphoric acid, under controlled temperature conditions to ensure the selective formation of the tert-butyl group at the ortho position of the phenol ring .

Industrial Production Methods: In industrial settings, the alkylation of phenol with tert-butyl alcohol is a common method for producing 2-tert-butylphenol. This process often employs a catalyst, such as phosphorus pentoxide, in an autoclave reactor at temperatures ranging from 80°C to 230°C . The reaction is carried out for several hours to achieve high yields of the desired product.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Tert-butylphenol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones and other oxidation products.

Reduction: Reduction reactions can convert 2-tert-butylphenol to its corresponding cyclohexanol derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the phenol ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using catalysts such as palladium on carbon can reduce 2-tert-butylphenol.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Cyclohexanol derivatives.

Substitution: Halogenated, nitrated, and sulfonated phenols.

Comparaison Avec Des Composés Similaires

2,4-Di-tert-butylphenol: This compound has two tert-butyl groups and is used as an antioxidant in various applications.

4-tert-Butylphenol: This isomer has the tert-butyl group at the para position and is used in the production of resins and other industrial products.

2,6-Di-tert-butylphenol: This compound is another antioxidant with two tert-butyl groups at the ortho positions.

Uniqueness: 2-Tert-butylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ortho-substitution makes it a valuable intermediate in the synthesis of more complex molecules and enhances its reactivity in various chemical reactions .

Activité Biologique

2-Tert-butylphenol (TBP) is an organic compound notable for its applications in various industrial processes, including as a chemical intermediate in the synthesis of herbicides and insecticides. Its biological activity has garnered attention due to potential health implications and environmental impacts. This article reviews the biological effects of TBP, focusing on its anti-inflammatory properties, endocrine disruption potential, and toxicity.

- Chemical Formula : C10H14O

- CAS Number : 98-54-4

- Molecular Weight : 150.22 g/mol

Anti-inflammatory Activity

Recent studies have investigated the anti-inflammatory properties of TBP in vitro. A study assessed its effects on the expression of cyclooxygenase-2 (Cox2) and tumor necrosis factor-alpha (Tnfa) in RAW264.7 cells stimulated with lipopolysaccharide (LPS) and Porphyromonas gingivalis fimbriae. The results indicated that TBP, when combined with other antioxidants like BHT and BHA, exhibited enhanced inhibitory effects on gene expression related to inflammation:

| Treatment Combination | Cox2 Expression Inhibition (%) | Tnfa Expression Inhibition (%) |

|---|---|---|

| TBP + BHT (1:1) | 30 | 15 |

| TBP + BHA (1:1) | 25 | 10 |

| BHT + BHA (1:1) | 50 | 40 |

The findings suggest that while TBP alone has limited anti-inflammatory activity, its combination with other antioxidants can significantly enhance its effects .

Endocrine Disruption Potential

TBP has been identified as a potential endocrine disruptor. Research indicates that it can induce adipogenesis in human cells, acting through retinoid X receptors (RXRs). This activity raises concerns about its role as an obesogen, which may contribute to metabolic disorders . The study demonstrated that TBP concentrations ranging from 1.2 μM to 40 μM did not exhibit noticeable cytotoxicity but influenced adipogenic differentiation .

Toxicity and Safety Profile

The acute toxicity of TBP is considered low; however, it can cause irritation to the skin, eyes, and respiratory tract. In animal studies, doses up to 200 mg/kg/day did not result in systemic or reproductive toxicity . Nevertheless, there are indications of skin sensitization in humans despite negative results in animal tests. Chronic exposure has been associated with respiratory issues at high doses .

Ecotoxicological Effects

TBP's environmental impact has been assessed through various studies:

| Species | Endpoint | Concentration (mg/L) |

|---|---|---|

| Daphnia magna | 48h EC50 | 3.4 |

| Daphnia magna | NOEC (reproduction) | 0.73 |

These values indicate that TBP poses a risk to aquatic organisms at certain concentrations, emphasizing the need for careful management of this compound in industrial applications .

Case Studies

- Occupational Exposure : A study on workers in production facilities revealed average exposure levels of TBP at 7.3 mg/m³ during handling operations, highlighting potential health risks associated with inhalation and dermal contact .

- Carcinogenic Potential : Although no direct evidence of carcinogenicity was found in manufacturing workers, studies suggest that TBP may promote carcinogenesis in specific contexts, particularly in conjunction with known carcinogens like N-methyl-N’-nitro-N-nitrosoguanidine .

Propriétés

IUPAC Name |

2-tert-butylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-10(2,3)8-6-4-5-7-9(8)11/h4-7,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJQOZHYUIDYNHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

||

| Record name | 2-TERT-BUTYLPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1549 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2026525 | |

| Record name | 2-tert-Butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Liquid, Other Solid, Light yellow or amber liquid; [HSDB] Colorless or yellow liquid; [MSDSonline], COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | Phenol, 2-(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-tert-Butylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3169 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-TERT-BUTYLPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1549 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

223 °C @ 760 mm Hg, 223 °C | |

| Record name | 2-TERT-BUTYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5255 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-TERT-BUTYLPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1549 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

110 °C, 230 °F OC, 80 °C c.c. | |

| Record name | 2-tert-Butylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3169 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-TERT-BUTYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5255 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-TERT-BUTYLPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1549 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

SOL IN ALCOHOL; VERY SOL IN ETHER; SOL IN ALKALI, CARBON TETRACHLORIDE, SOL IN ISOPENTANE, TOLUENE & ETHYL ALCOHOL, INSOL IN WATER, Solubility in water, g/100ml at 20 °C: 0.2 (poor) | |

| Record name | 2-TERT-BUTYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5255 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-TERT-BUTYLPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1549 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.9783 @ 20 °C/4 °C, Relative density (water = 1): 0.98 | |

| Record name | 2-TERT-BUTYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5255 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-TERT-BUTYLPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1549 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 5.2 | |

| Record name | 2-TERT-BUTYLPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1549 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00015 [mmHg], 1.5X10-4 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: 5 | |

| Record name | 2-tert-Butylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3169 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-TERT-BUTYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5255 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-TERT-BUTYLPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1549 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

LIGHT YELLOW LIQUID, Amber-colored liquid | |

CAS No. |

88-18-6, 27178-34-3 | |

| Record name | 2-tert-Butylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-tert-Butylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, (1,1-dimethylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027178343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, (1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2-(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-tert-Butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-tert-butylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.643 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | tert-butylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.895 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-TERT-BUTYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NL2FPV3N0Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-TERT-BUTYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5255 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-TERT-BUTYLPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1549 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-6.8 °C | |

| Record name | 2-TERT-BUTYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5255 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-TERT-BUTYLPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1549 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: 2-Tert-butylphenol has a molecular formula of C10H14O and a molecular weight of 150.22 g/mol.

ANone: Several spectroscopic techniques have been used to characterize 2-tert-butylphenol, including:

- 1H NMR: Provides information about the hydrogen atoms' environment within the molecule, including chemical shifts and coupling constants. [, , ]

- 13C NMR: Provides information about the carbon atoms' environment within the molecule, including chemical shifts. []

- IR Spectroscopy: Reveals information about the functional groups present in the molecule by analyzing the absorption of infrared light. [, ]

A: Studies have shown that the addition of 1% 2-tert-butylphenol to mineral lubricant oil significantly reduces the formation of oxidation products, such as carbonyl and peroxide compounds, under accelerated oxidation conditions. Thermogravimetric analysis revealed that 2-tert-butylphenol exhibits higher thermal stability compared to the common antioxidant BHT. []

A: 2-Tert-butylphenol exhibits limited stability in aqueous solutions. In a study involving biocatalytic synthesis of 3-tert-butylcatechol from 2-tert-butylphenol, the product 3-tert-butylcatechol was found to be unstable in aqueous solutions, necessitating the use of a hydrophobic resin for stabilization and in situ product removal. []

A: K10 clay acts as a heterogeneous catalyst in the transformation of 2-tert-butylphenol. Microwave irradiation enhances the reaction rate at low temperatures, possibly due to selective heating of the catalyst particles. []

A: Pretreating Jordanian bentonite and kaolin clays with acids significantly influences their catalytic activity in de-tert-butylating 2-tert-butylphenol. While acetic acid treatment results in low conversion rates, hydrochloric and phosphoric acid treatments lead to higher catalytic activity. Notably, the concentration of hydrochloric acid used for pretreatment impacts the overall activity, with 1 M HCl yielding the highest activity compared to other concentrations. [, ]

A: The selectivity of the de-tert-butylation reaction is influenced by both the type of catalyst and its pretreatment. For instance, calcined catalysts favor the formation of phenol, while reduced catalysts show higher selectivity towards 4-tert-butylphenol. [, ]

A: Computational methods like Density Functional Theory (DFT) are employed to calculate various molecular properties of 2-tert-butylphenol and its derivatives, such as bond dissociation enthalpy (BDE), ionization potential (IP), and molecular orbitals (LUMO). These calculated parameters help in establishing Quantitative Structure-Activity Relationship (QSAR) models, offering insights into the cytotoxicity of these compounds. []

A: Studies have investigated the structure-activity relationship of 2-tert-butylphenol and its derivatives, focusing on their cytotoxicity against different cell lines. The presence and position of substituents on the phenol ring significantly influence the cytotoxicity. For example, methoxy-substituted monophenols exhibit cytotoxicity related to their lipophilicity (logP) and absolute hardness (η). In contrast, tert-butylphenols demonstrate a positive correlation between cytotoxicity and LUMO energy. []

A: While glyoxal, a common oxidation product of volatile organic compounds, can contribute significantly to SOA formation, studies have shown that glyoxal uptake onto aerosol during 2-tert-butylphenol oxidation is limited. Instead, glyoxal indirectly influences SOA formation by increasing hydroxyl radical concentrations, which then contribute to SOA formation from other precursors. []

ANone: Several analytical methods have been employed to detect and quantify 2-tert-butylphenol in various matrices:

- Ultra-High Performance Liquid Chromatography (HPLC): This technique, coupled with either a fluorescence detector (FLD) or a diode array detector (DAD), allows for the simultaneous determination of 2-tert-butylphenol and other phenolic compounds in polycarbonate food packaging materials. []

- Gas Chromatography-Mass Spectrometry (GC-MS): This method is utilized to identify and quantify 2-tert-butylphenol as a degradation product in the decomposition of xylene using non-thermal plasma. []

- Headspace-Programmable Temperature Vaporizer-Gas Chromatography-Mass Spectrometry (HS-PTV-GC-MS): This sensitive technique is used to determine the presence of 2-tert-butylphenol and other antioxidants in both new and used motor oils. This method requires minimal sample preparation, enhancing its efficiency and minimizing potential errors. []

A: Research has shown that 2-tert-butylphenol exhibits significant toxicity to the nematode Caenorhabditis elegans, affecting its lethality, reproduction, and movement. In comparison to other phenolic compounds tested, 2-tert-butylphenol ranked among the most toxic substances, highlighting its potential environmental risks. []

A: Researchers have explored alternative viscosity stabilizers for drilling fluids that offer improved performance at high temperatures. One such alternative is PB-854, a compound synthesized from 4-phenoxybutyl bromide, paraformaldehyde, and phloroglucinol. PB-854 demonstrates superior stability compared to traditional drilling fluid formulations at temperatures ranging from 120 °C to 180 °C. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.